3-amino-N-(4-chlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-(4-chlorophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3OS2/c23-12-7-9-13(10-8-12)25-21(27)20-19(24)18-17(16-6-3-11-28-16)14-4-1-2-5-15(14)26-22(18)29-20/h3,6-11H,1-2,4-5,24H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHYQKCSVOLJRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)Cl)N)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-N-(4-chlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₆ClN₃OS
- SMILES Notation : C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=C(C=C4)Cl)N
- InChIKey : DQNQVTVZVAMTFP-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that the compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Antitumor Activity : The compound has been evaluated for its potential as an anticancer agent. In vitro studies have shown promising results against various cancer cell lines.
Antimicrobial Activity
A study investigated the antimicrobial properties of related compounds and indicated that derivatives similar to this compound exhibited significant activity against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The disk diffusion method was used to assess the efficacy of these compounds against microbial strains, revealing zones of inhibition that suggest potential therapeutic applications in treating infections .
Antitumor Activity
The antitumor potential of the compound was assessed through various cell line studies. The following findings were reported:
- Cell Lines Tested : KB, DLD, NCI-H661, Hepa, and HepG2/A2.
- Results : Compounds similar to this compound demonstrated selective cytotoxicity against tumor cells. Notably, compounds 2, 6, 7, and 9 exhibited the most potent activities .
Table 1: Summary of Antitumor Activity Against Cell Lines
| Compound | Cell Line Tested | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound 2 | KB | 10 | High |
| Compound 6 | HepG2/A2 | 15 | Moderate |
| Compound 9 | NCI-H661 | 12 | High |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the thienoquinoline structure may facilitate interactions with key biological targets such as enzymes involved in cancer cell proliferation and microbial resistance mechanisms.
Case Studies
- Case Study on Antimicrobial Efficacy : A comparative study highlighted that derivatives of thienoquinoline compounds showed enhanced activity against resistant strains of bacteria compared to standard antibiotics .
- Case Study on Anticancer Activity : In a controlled experiment involving various cancer cell lines, the compound demonstrated a dose-dependent response in inhibiting cell growth and inducing apoptosis .
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Chlorophenyl Group
The 4-chlorophenyl moiety undergoes substitution under specific conditions:
The chloro group’s reactivity is enhanced by electron-withdrawing effects from the carboxamide and quinoline systems, facilitating nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed couplings .
Functionalization of the Amino Group
The primary amine at position 3 participates in condensation and acylation:
Schiff bases are precursors for heterocyclic syntheses (e.g., triazoles) , while acylation modulates solubility and pharmacokinetics.
Electrophilic Substitution on Thiophene and Quinoline Rings
The electron-rich thiophen-2-yl and quinoline rings undergo electrophilic reactions:
| Reaction Type | Reagents/Conditions | Position Modified | Product | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Thiophene C-5 | 5-Nitrothiophene derivative | |
| Sulfonation | SO₃/DMF, 50°C | Quinoline C-6 | Sulfonated analog |
Nitration and sulfonation enhance intermolecular interactions for materials science applications .
Carboxamide Hydrolysis and Transamidation
The carboxamide group undergoes hydrolysis or reacts with amines:
Hydrolysis to the carboxylic acid enables salt formation (e.g., sodium salts for solubility), while transamidation diversifies pharmacophore design .
Cyclization and Ring Expansion
Intramolecular cyclization forms fused heterocycles:
Cyclization reactions exploit proximity effects between the amine and carbonyl groups .
Metal-Catalyzed Cross-Couplings
Suzuki and Ullmann couplings modify aromatic substituents:
These reactions enable late-stage diversification for drug discovery .
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions should be prioritized?
The synthesis involves multi-step protocols, including:
- Condensation reactions to form the quinoline-thiophene hybrid core.
- Cyclization under controlled temperatures (e.g., 60–80°C) in solvents like DMF or THF.
- Purification via column chromatography or recrystallization to achieve >95% purity . Key conditions include inert atmospheres (N₂/Ar) to prevent oxidation and precise stoichiometric ratios of intermediates.
Q. What spectroscopic techniques are essential for confirming structural integrity?
- 1H/13C NMR to verify substituent positions and aromatic proton environments.
- High-resolution mass spectrometry (HR-MS) for molecular weight confirmation.
- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Cross-validation with computational models (e.g., DFT for predicted spectra) enhances accuracy .
Q. How should researchers approach purification to achieve high yields and purity?
- Use gradient column chromatography (silica gel, hexane/ethyl acetate eluent) for intermediates.
- Recrystallization from ethanol or DCM/hexane mixtures for the final product.
- Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What in vitro assays are recommended for preliminary biological activity assessment?
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols.
- Cell viability assays (MTT or resazurin) in cancer or bacterial cell lines.
- Dose-response curves (IC₅₀ determination) with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can computational tools optimize reaction pathways for synthesis?
- Reaction path search methods (e.g., artificial force-induced reaction, AFIR) to identify low-energy pathways.
- Density functional theory (DFT) to model transition states and predict regioselectivity.
- Machine learning (e.g., ICReDD’s platform) to correlate experimental data with computational predictions for condition optimization .
Q. What strategies resolve contradictions in biological activity data across experimental models?
- Orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm target engagement.
- Metabolic stability testing (microsomal assays) to rule out pharmacokinetic discrepancies.
- Batch-to-batch purity analysis (HPLC, elemental analysis) to exclude impurities as confounding factors .
Q. How can electronic distribution in the thienoquinoline core be elucidated computationally?
- Natural bond orbital (NBO) analysis to map electron density and hyperconjugation effects.
- Time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and compare with experimental data.
- Challenges include modeling sulfur’s polarizability and non-covalent interactions (e.g., π-stacking) .
Q. What advanced techniques characterize crystallographic and conformational properties?
- Single-crystal X-ray diffraction to resolve bond lengths/angles and confirm stereochemistry.
- Dynamic NMR to study rotational barriers in the tetrahydroquinoline ring.
- Small-angle X-ray scattering (SAXS) for solution-phase conformation analysis .
Q. How to design kinetic studies for stability under varying storage conditions?
Q. What methodologies explore structure-activity relationships (SAR) for derivative design?
- Fragment-based drug design to replace the 4-chlorophenyl group with bioisosteres (e.g., 4-fluorophenyl).
- Molecular docking (AutoDock Vina) to predict binding modes with target proteins.
- SAR libraries synthesized via parallel reactions (e.g., Suzuki-Miyaura coupling for aryl variations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
